molecular formula C19H15ClN4O2 B2864486 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile CAS No. 478262-33-8

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile

Cat. No.: B2864486
CAS No.: 478262-33-8
M. Wt: 366.81
InChI Key: OHOJQUBWTOOABZ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring, a nicotinonitrile moiety, and a chlorobenzyl group

Scientific Research Applications

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine .

Mechanism of Action

The mechanism of action of 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives and pyrrole-containing molecules. Examples include:

Uniqueness

What sets 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[2-[(E)-(4-chlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-25-18-8-9-22-19(17(18)11-21)24-10-2-3-16(24)12-23-26-13-14-4-6-15(20)7-5-14/h2-10,12H,13H2,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJQUBWTOOABZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.